molecular formula C8H13Br B2795208 6-(Bromomethyl)spiro[2.4]heptane CAS No. 2402829-37-0

6-(Bromomethyl)spiro[2.4]heptane

Cat. No.: B2795208
CAS No.: 2402829-37-0
M. Wt: 189.096
InChI Key: FNVWZAFUJVFUEO-UHFFFAOYSA-N
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Description

6-(Bromomethyl)spiro[2.4]heptane is a specialized spirocyclic organic compound that serves as a valuable synthetic intermediate in advanced pharmaceutical research and development. This molecule features a reactive bromomethyl group attached to a spiro[2.4]heptane core, a structure consisting of two rings—a cyclopropane and a cyclopentane—sharing a single carbon atom. The unique three-dimensional geometry and steric strain of the spiro[2.4]heptane system are of significant interest in medicinal chemistry for constructing novel molecular scaffolds. The primary utility of this compound lies in its bromomethyl functional group, which acts as a versatile handle for further chemical transformation. Researchers can employ it in various cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic substitution reactions to introduce the spirocyclic framework into more complex target molecules. Spiro structures similar to this are increasingly utilized in drug discovery to improve the physicochemical and pharmacokinetic properties of lead compounds, potentially enhancing their metabolic stability and bioavailability. Its primary application is in the synthesis of complex heterocyclic frameworks often found in active pharmaceutical ingredients (APIs). While the specific biological activity of this compound has not been reported, its structural features make it a promising precursor for developing candidates in therapeutic areas such as antiviral and anti-inflammatory agents. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(bromomethyl)spiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVWZAFUJVFUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)spiro[2.4]heptane typically involves the bromination of spiro[2.4]heptane derivatives. One common method includes the reaction of spiro[2.4]heptane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)spiro[2.4]heptane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, thiols, and amines.

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

  • Reaction with sodium azide yields 6-(Azidomethyl)spiro[2.4]heptane.
  • Reaction with potassium cyanide yields 6-(Cyanomethyl)spiro[2.4]heptane.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent research has highlighted the compound's utility in developing antiviral agents. For instance, derivatives of spiro compounds have shown promise against hepatitis B virus (HBV). A notable study demonstrated that a carbocyclic nucleoside derived from a spiro[2.4]heptane core exhibited moderate anti-HBV activity with an effective concentration (EC50) of 0.12 μM, indicating its potential as a therapeutic candidate against HBV infections .

Cytotoxicity Studies
Investigations into the cytotoxic properties of spiro compounds have revealed that certain derivatives may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects .

Compound Activity EC50 (μM) Cytotoxicity
Spiro[2.4]heptane derivativeAnti-HBV0.12 ± 0.02Non-cytotoxic up to 100 μM

Supramolecular Chemistry

6-(Bromomethyl)spiro[2.4]heptane can serve as a building block for supramolecular structures due to its unique spatial configuration. Its capacity to form inclusion complexes with various host molecules, such as cucurbiturils and cyclodextrins, has been explored. These complexes can be utilized in designing molecular devices for applications in sensing and data storage .

Binding Studies
The binding affinity of spiro compounds with host molecules was quantified using methods like NMR and calorimetry, revealing strong interactions that facilitate their use in advanced material synthesis.

Host Molecule Binding Constant (M⁻¹)
CB64.0×1044.0\times 10^4
CB71.2×10121.2\times 10^{12}
β-CD1.4×1021.4\times 10^2

Material Science

In material science, this compound is being investigated as a precursor for high-performance polymers and coatings due to its structural rigidity and ability to enhance material properties such as thermal stability and mechanical strength . The compound's reactivity allows it to participate in various polymerization reactions, leading to the development of novel materials.

Case Study 1: Antiviral Drug Development

A study focused on synthesizing a novel carbocyclic nucleoside based on the spiro[2.4]heptane structure demonstrated significant antiviral activity against HBV, paving the way for further research into similar compounds with enhanced efficacy .

Case Study 2: Supramolecular Applications

Research involving the interaction of spiro compounds with cucurbiturils showed that these interactions could be harnessed for creating multifunctional systems capable of molecular recognition and catalysis . The strong binding constants observed indicate the potential for practical applications in drug delivery systems.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)spiro[2.4]heptane in chemical reactions involves the formation of a reactive intermediate when the bromine atom is displaced by a nucleophile. This intermediate can then undergo further transformations depending on the reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Strain : Spiro[2.4]heptane derivatives exhibit higher strain than spiro[3.3]heptane analogues due to the smaller cyclopropane ring, increasing reactivity .
  • Substituent Effects: Bromine enhances electrophilicity, enabling cross-coupling or nucleophilic substitution reactions, whereas amino or oxa/aza groups improve solubility and bioactivity .

Stability and Challenges

  • Steric Hindrance : Dimethyl substituents (e.g., 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane) improve stability by reducing ring strain .
  • Synthetic Complexity: Bromomethyl derivatives require precise control to avoid undesired ring-opening reactions, unlike less reactive amino or oxa derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(bromomethyl)spiro[2.4]heptane, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis often involves bromomethylation of spiro[2.4]heptane precursors. For example, halogenation using N-bromosuccinimide (NBS) under radical conditions (e.g., light or AIBN) can selectively introduce bromine at the methyl position . Key steps include:

  • Cyclopropane ring formation via [3+2] cycloaddition or ring-closing metathesis.
  • Bromination under controlled temperatures (0–25°C) to avoid over-halogenation.
    • Data Contradictions : Yields vary (31–98%) depending on solvent polarity and radical initiators. For instance, dichloromethane (CH₂Cl₂) favors higher selectivity over THF .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodology :

  • X-ray crystallography resolves the spiro junction geometry and bromomethyl orientation .
  • NMR spectroscopy identifies key signals:
  • ¹H NMR: Cyclopropane protons (δ 0.5–1.5 ppm) and bromomethyl CH₂Br (δ 3.2–3.8 ppm).
  • ¹³C NMR: Spiro carbon (quaternary, δ 60–70 ppm) and cyclopropane carbons (δ 15–25 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations reveal the C-Br bond’s polarization, making it susceptible to SN2 reactions. Steric hindrance from the spiro framework slows bimolecular pathways, favoring intramolecular rearrangements .
  • Kinetic studies (e.g., using NaN₃ in DMF) show pseudo-first-order kinetics for bromide displacement .
    • Data Contradictions : Electron-withdrawing substituents (e.g., CF₃) on the spiro system reduce SN2 reactivity but enhance elimination pathways .

Q. How does the spiro[2.4]heptane scaffold influence biological activity in drug discovery?

  • Methodology :

  • Molecular docking demonstrates conformational rigidity, enabling selective binding to enzymes like proteases or kinases .
  • In vitro assays (e.g., RSV inhibition) show spiro derivatives block viral entry via steric occlusion .
    • Data Contradictions : While some spiro compounds exhibit antiviral activity (IC₅₀ < 1 µM), others show cytotoxicity at similar concentrations, necessitating SAR optimization .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during spiro[2.4]heptane functionalization?

  • Methodology :

  • Protecting groups : Use of silyl ethers (e.g., TES) to shield reactive hydroxyls during bromination .
  • Temperature control : Low-temperature (−78°C) lithiation prevents ring-opening of cyclopropane .
    • Data Table :
ConditionYield (%)Major Byproduct
NBS, CH₂Cl₂, 0°C98Dibrominated isomer
NBS, THF, 25°C72Ring-opened alkene

Q. How can computational modeling guide the design of this compound derivatives?

  • Methodology :

  • Conformational analysis : MD simulations predict spiro system stability under physiological pH (e.g., pKa of NH groups in azaspiro analogs) .
  • QSPR models correlate logP values (2.1–3.5) with membrane permeability for CNS-targeted drugs .

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